1-OXO-1-PHENYLPROPAN-2-YL 3-(5-METHYL-1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)BENZOATE
Description
This compound is an ester derivative of benzoic acid, featuring a propan-2-yl group substituted with a phenyl ketone (1-oxo-1-phenylpropan-2-yl) at the ester oxygen. The benzoate moiety is further functionalized at the 3-position with a 5-methyl-1,3-dioxo-octahydro-1H-isoindol-2-yl group. The compound’s synthesis likely involves coupling the 1-oxo-1-phenylpropan-2-yl benzoate precursor (CAS 1030-23-5, MW 254.28 g/mol) with a functionalized isoindole intermediate.
Properties
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 3-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO5/c1-15-11-12-20-21(13-15)24(29)26(23(20)28)19-10-6-9-18(14-19)25(30)31-16(2)22(27)17-7-4-3-5-8-17/h3-10,14-16,20-21H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKIWJMISQXTJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)OC(C)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-OXO-1-PHENYLPROPAN-2-YL 3-(5-METHYL-1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)BENZOATE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Phenylpropanone Moiety: This can be achieved through the Friedel-Crafts acylation of benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of the Isoindole Derivative: The isoindole derivative can be synthesized through the cyclization of an appropriate dicarboxylic acid derivative, such as phthalic anhydride, with an amine.
Esterification Reaction: The final step involves the esterification of the phenylpropanone moiety with the isoindole derivative in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-OXO-1-PHENYLPROPAN-2-YL 3-(5-METHYL-1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound 1-OXO-1-PHENYLPROPAN-2-YL 3-(5-METHYL-1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)BENZOATE , also known by its CAS number 831218-14-5, has garnered attention in various scientific fields due to its potential applications. This article delves into its applications, highlighting its significance in medicinal chemistry, organic synthesis, and potential biological activities.
Medicinal Chemistry
The compound's structure indicates potential for use in drug development. Its isoindole component is known for various biological activities, including anti-inflammatory and analgesic properties. Preliminary studies suggest that derivatives of isoindole compounds can interact with multiple biological targets, making them candidates for further pharmacological exploration.
Organic Synthesis
Due to its electrophilic nature, this compound can serve as a versatile intermediate in organic synthesis. The compound can participate in nucleophilic substitution reactions, facilitating the formation of more complex molecules. This makes it valuable in the synthesis of pharmaceuticals and agrochemicals.
Research indicates that the compound may exhibit significant biological activity due to its unique structural features. The presence of the carbonyl group enhances its reactivity in biochemical pathways, potentially leading to novel therapeutic agents. Ongoing studies are focusing on its interactions with specific enzymes and receptors involved in disease processes.
Case Studies
Several case studies have documented the synthesis and application of related compounds:
- Case Study 1: A study explored the synthesis of isoindole derivatives and their efficacy as anti-cancer agents. The results demonstrated that compounds with similar structures showed promising cytotoxicity against various cancer cell lines.
- Case Study 2: Another research effort focused on the use of benzoate derivatives in drug formulation, highlighting their role as prodrugs that enhance bioavailability and therapeutic efficacy.
Mechanism of Action
The mechanism by which 1-OXO-1-PHENYLPROPAN-2-YL 3-(5-METHYL-1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)BENZOATE exerts its effects depends on its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoindole Derivatives
Example Compound :
- 1-[3-(1,3-Dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-(2-bromobenzyl)oxime Molecular Formula: C₂₄H₂₀BrN₃O₂ Key Features: Contains an isoindole core with brominated benzyloxime substituents. Applications: Primarily used as intermediates in drug discovery, particularly for kinase inhibition or CNS-targeted therapies.
| Property | Target Compound | Isoindole Oxime Derivative |
|---|---|---|
| Molecular Weight | ~391.42 g/mol | ~486.34 g/mol |
| Functional Groups | Ester, Isoindole dione | Isoindole, Oxime, Bromine |
| Synthetic Complexity | Moderate (ester coupling) | High (multiple functionalizations) |
| Pharmacological Potential | Enzyme inhibition (e.g., proteases) | Kinase modulation |
Oxadiazole Derivatives
- 3-[3-(Bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole (CAS 253273-90-4)
- 3-[4-(Bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole (CAS 256956-42-0) Molecular Formula: C₁₀H₉BrN₂O (MW 253.09 g/mol) Key Features: Bromomethylphenyl-oxadiazole scaffolds with high electrophilicity. Applications: Used as alkylating agents or intermediates in anticancer drug synthesis.
| Property | Target Compound | Oxadiazole Derivatives |
|---|---|---|
| Melting Point | Not reported | 71–72°C / 103–104°C |
| Reactivity | Moderate (ester hydrolysis) | High (bromine-mediated alkylation) |
| Bioavailability | Likely low (high MW) | Moderate (smaller size) |
Cephalosporin Derivatives
- (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Key Features: β-lactam antibiotic with thiadiazole and tetrazole groups. Applications: Antibacterial activity via cell wall synthesis inhibition. Differentiation: The target compound lacks the β-lactam ring and thiadiazole, suggesting divergent mechanisms (e.g., non-antibacterial enzyme inhibition) .
Biological Activity
The compound 1-OXO-1-PHENYLPROPAN-2-YL 3-(5-METHYL-1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)BENZOATE is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C22H25N3O4
- Molecular Weight : 397.45 g/mol
- IUPAC Name : this compound
This compound features a phenyl group, a benzoate moiety, and a complex isoindole derivative, which contribute to its unique properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : The presence of various functional groups suggests potential antioxidant properties, which may help in mitigating oxidative stress in biological systems.
- Antimicrobial Properties : Preliminary studies have shown that derivatives of similar structures can exhibit antimicrobial effects against various pathogens.
- Neuroprotective Effects : Compounds with similar isoindole structures have been documented to interact with neurotransmitter systems, suggesting potential neuroprotective roles.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit specific enzymes involved in oxidative stress pathways.
- Receptor Modulation : The structure suggests potential interactions with neurotransmitter receptors, particularly those related to glutamate signaling.
- Cell Signaling Pathways : It may influence cell signaling pathways related to inflammation and apoptosis.
Table 1: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Antimicrobial | Effective against certain bacterial strains | |
| Neuroprotective | Potential modulation of glutamate receptors |
Case Study 1: Antioxidant Activity
In a study examining various phenylpropanoids, it was found that compounds similar to the one exhibited significant antioxidant activity through the scavenging of free radicals. This suggests that the compound could potentially be developed for therapeutic use in conditions associated with oxidative stress.
Case Study 2: Neuroprotective Effects
A recent investigation into isoindole derivatives demonstrated their ability to protect neuronal cells from glutamate-induced toxicity. The study highlighted the importance of structural modifications in enhancing neuroprotective effects, indicating that the compound might share similar protective qualities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
